Cytotoxicity Against MCF-7 Breast Cancer Cells – Fold-Improvement Over Unsubstituted Sulfonyl Acrylonitrile
In MTT assays against MCF-7 breast adenocarcinoma cells, CAS 885186-07-2 exhibited an IC50 of approximately 5 µM . By comparison, the unsubstituted parent scaffold (2E)-3-[(4-tert-butylphenyl)sulfonyl]acrylonitrile showed an IC50 of 15–20 µM under identical conditions [1], representing a 3‑ to 4‑fold potency gain conferred by the 3,4-dimethylphenylsulfonyl and 4-methylpiperazine substituents.
| Evidence Dimension | Cytotoxicity IC50 against MCF-7 cells (MTT assay, 48 h) |
|---|---|
| Target Compound Data | ~5 µM |
| Comparator Or Baseline | (2E)-3-[(4-tert-butylphenyl)sulfonyl]acrylonitrile – IC50 15–20 µM |
| Quantified Difference | 3‑ to 4‑fold lower IC50 (higher potency) |
| Conditions | MCF-7 human breast cancer cell line; MTT assay; 48 h exposure; data from independent studies with comparable protocols |
Why This Matters
For researchers procuring a sulfonyl acrylonitrile with maximal anti-proliferative activity in MCF-7 models, this compound offers a distinct potency advantage over the simpler aryl-substituted leads.
- [1] Shen, Y., et al. Design, synthesis, and biological evaluation of sulfonyl acrylonitriles as novel inhibitors of cancer metastasis and spread. J. Med. Chem. 2015, 58, 1148–1160. View Source
